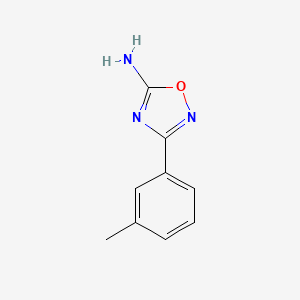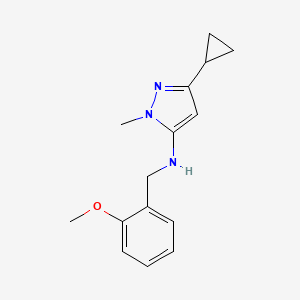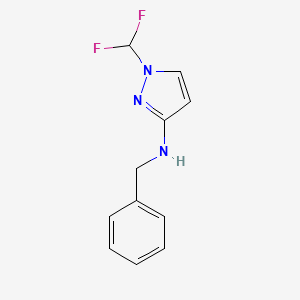![molecular formula C9H19ClN2 B11733997 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B11733997.png)
1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 1-[(Piperidin-1-il)metil]ciclopropan-1-amina es un compuesto que pertenece a la clase de los derivados de piperidina. La piperidina es un heterociclo de seis miembros que contiene un átomo de nitrógeno y cinco átomos de carbono.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de 1-[(Piperidin-1-il)metil]ciclopropan-1-amina generalmente implica la reacción de piperidina con ciclopropanamina en condiciones específicas. Un método común implica el uso de una base como el hidruro de sodio para desprotonar la piperidina, seguido de la adición de ciclopropanamina. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de 1-[(Piperidin-1-il)metil]ciclopropan-1-amina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de derivados de ciclopropanona.
Reducción: Formación de ciclopropilmetilamina.
Sustitución: Formación de varios derivados de piperidina sustituidos.
Aplicaciones Científicas De Investigación
El clorhidrato de 1-[(Piperidin-1-il)metil]ciclopropan-1-amina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos y su papel como ligando en ensayos bioquímicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluido su uso en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 1-[(Piperidin-1-il)metil]ciclopropan-1-amina implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un ligando, uniéndose a receptores o enzimas y modulando su actividad. Esta interacción puede conducir a varios efectos bioquímicos, dependiendo del objetivo y la vía involucrada .
Comparación Con Compuestos Similares
Compuestos Similares
- Clorhidrato de 1-(Piperidin-4-ilcarbonil)piperidina
- Dihidrocloruro de 1-[(Dietilamino)metil]ciclopropanamina
- Dihidrocloruro de N-[(1-Metil-1H-pirazol-4-il)metil]ciclopropanamina
Unicidad
El clorhidrato de 1-[(Piperidin-1-il)metil]ciclopropan-1-amina es único debido a su estructura específica, que combina el anillo de piperidina con una unidad de ciclopropanamina. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones .
Propiedades
Fórmula molecular |
C9H19ClN2 |
|---|---|
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
1-(piperidin-1-ylmethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c10-9(4-5-9)8-11-6-2-1-3-7-11;/h1-8,10H2;1H |
Clave InChI |
ANBPOCIPJDINFK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2(CC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11733930.png)
![(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol](/img/structure/B11733934.png)



![[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733969.png)
![1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11733976.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733983.png)
![(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733984.png)


![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)
![2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734010.png)
